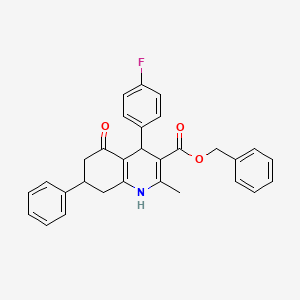
N-(3-bromophenyl)-2-cyano-3-(3-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-cyano-3-(3-thienyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTAA and has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods. In
作用機序
The mechanism of action of BTAA involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. It has been shown to inhibit the activity of tubulin, a protein that is involved in cell division, leading to the arrest of the cell cycle and ultimately cell death.
Biochemical and Physiological Effects:
BTAA has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and antifungal activities. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
実験室実験の利点と制限
BTAA has several advantages for lab experiments, including its high purity and stability, making it easy to handle and store. However, it also has some limitations, such as its low solubility in water, which can make it challenging to work with in aqueous solutions.
将来の方向性
There are several potential future directions for the research and development of BTAA. One possible direction is the synthesis of novel derivatives of BTAA with improved properties and activities. Another direction is the investigation of its potential applications in other fields, such as agriculture and environmental science. Additionally, there is a need for further studies to understand its mechanism of action and to optimize its use in different applications.
Conclusion:
In conclusion, N-(3-bromophenyl)-2-cyano-3-(3-thienyl)acrylamide is a versatile compound with potential applications in various fields. Its synthesis method has been optimized to produce high yields of pure BTAA, and its biochemical and physiological effects have been extensively studied. Future research on BTAA is likely to lead to the development of novel materials and drugs with improved properties and activities.
合成法
The synthesis of BTAA involves the reaction of 3-bromophenyl isocyanate with 3-thiophenecarboxylic acid to form the intermediate compound, which is then treated with acrylonitrile to obtain the final product. This synthesis method has been optimized to produce high yields of BTAA with excellent purity.
科学的研究の応用
BTAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, BTAA has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In material science, BTAA has been used as a building block for the synthesis of novel materials with unique properties. It has been incorporated into polymers, nanoparticles, and other materials to enhance their physical and chemical properties.
In organic electronics, BTAA has been used as a hole-transporting material in organic solar cells. Its high electron affinity and good charge transport properties make it a promising candidate for the development of efficient solar cells.
特性
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-12-2-1-3-13(7-12)17-14(18)11(8-16)6-10-4-5-19-9-10/h1-7,9H,(H,17,18)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZKQHCNSASUKK-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CSC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=CSC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-benzyl-8-(2-ethoxybenzyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199004.png)
![5-ethoxy-2-[(pentylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5199013.png)
![2-[(phenylacetyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5199016.png)
![N-{6-methoxy-3-[(3,4,5-trimethoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5199020.png)
![methyl 4-({[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5199023.png)
![ethyl 3-amino-1-(2-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5199025.png)
![1,3-benzodioxol-5-yl{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B5199051.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4-dimethoxybenzamide](/img/structure/B5199053.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5199060.png)

![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(5-chloro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B5199065.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B5199085.png)

